![molecular formula C24H19N3O4 B291989 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291989.png)
4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the diazepine family and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is not fully understood. However, studies suggest that it may act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It may also interact with ion channels and receptors in the brain, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has anti-inflammatory and analgesic effects. It has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione in lab experiments is its potential for use in the treatment of various diseases. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a valuable compound for studying the mechanisms of these diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to study in detail.
Orientations Futures
For 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione research include further investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, studies could focus on understanding its mechanism of action in more detail to develop more effective treatments. Further research could also explore the potential use of this compound in other areas such as cancer treatment and drug development.
Méthodes De Synthèse
The synthesis of 4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves the reaction of 3-methoxybenzaldehyde, methyl acetoacetate, and aniline in the presence of a catalyst. The reaction proceeds via a multicomponent reaction, which results in the formation of the desired compound. This method is efficient and yields a high purity compound.
Applications De Recherche Scientifique
4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C24H19N3O4 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
11-(3-methoxyphenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C24H19N3O4/c1-14-11-18(15-7-4-3-5-8-15)25-23-20(14)21-22(31-23)24(29)27(13-19(28)26-21)16-9-6-10-17(12-16)30-2/h3-12H,13H2,1-2H3,(H,26,28) |
Clé InChI |
NVXRNYMMFBVLHA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



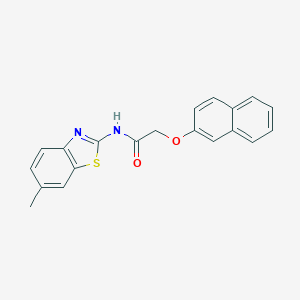






![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)
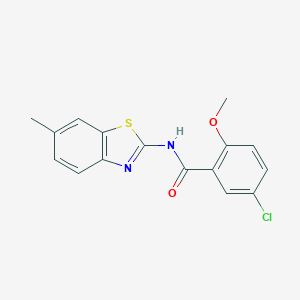
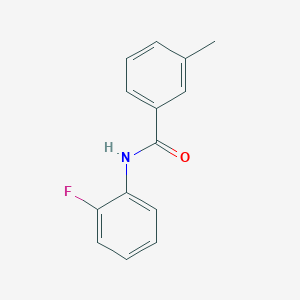
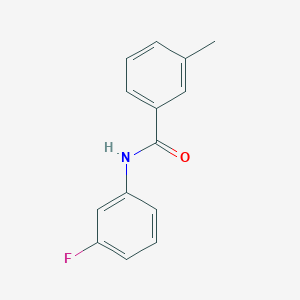
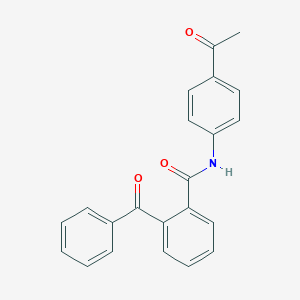
![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)
![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)